5,6-Dihydro-1,4-dioxin-2-ylmethanol: Chemical Properties & Synthetic Utility
5,6-Dihydro-1,4-dioxin-2-ylmethanol: Chemical Properties & Synthetic Utility
The following technical guide details the chemical properties, synthesis, and reactivity of 5,6-Dihydro-1,4-dioxin-2-ylmethanol . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a bifunctional building block in organic synthesis.[1]
Executive Summary & Structural Analysis
5,6-Dihydro-1,4-dioxin-2-ylmethanol (CAS: Not widely listed; analogue to 2,3-dihydro-1,4-dioxin derivatives) is a specialized heterocyclic intermediate featuring two distinct reactive centers: a cyclic vinyl ether (enol ether) and a primary allylic alcohol.
This bifunctionality makes it a valuable "chimeric" building block. The vinyl ether moiety provides high electron density for electrophilic functionalization and cationic polymerization, while the hydroxymethyl group offers a handle for esterification, oxidation, or further chain extension without disrupting the ring system under neutral/basic conditions.[1]
Structural Characteristics[2][3][4][5][6][7]
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Core Scaffold: 1,4-Dioxene (2,3-dihydro-1,4-dioxin) ring.[2][3][4]
-
Electronic Nature: Electron-rich olefin due to donation from the ring oxygen (O1).
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Conformation: The saturated C5–C6 bridge adopts a half-chair conformation, imparting specific stereoelectronic effects on the C2–C3 double bond.
Physical & Spectral Properties
While specific experimental data for the isolated alcohol is sparse in open literature, its properties can be reliably derived from close structural analogues (e.g., (2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol and 2-hydroxymethyl-1,4-dioxane).
Table 1: Predicted Physical Characteristics[5][9]
| Property | Value / Description | Rationale |
| Molecular Formula | C₅H₈O₃ | Based on structure.[5] |
| Molecular Weight | 116.12 g/mol | Calculated. |
| Appearance | Colorless to pale yellow viscous liquid | Hydrogen bonding (OH) increases viscosity vs. parent dioxin.[1] |
| Boiling Point | ~110–120 °C (at 15 mmHg) | Estimated.[1][2] Parent 1,4-dioxane boils at 101°C; OH group adds ~80-100°C at atm pressure. |
| Solubility | Miscible in polar organic solvents (MeOH, DCM, THF); Moderate water solubility.[1] | Hydrophilic OH group + ether oxygens.[1] |
| Stability | Acid-sensitive; Air-sensitive (slow oxidation). | Vinyl ether moiety hydrolyzes in acid; allylic position susceptible to autoxidation.[1] |
Spectral Signatures (Predicted)
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¹H NMR (CDCl₃):
-
IR Spectrum:
Synthetic Routes & Methodology
The synthesis of 2-substituted-5,6-dihydro-1,4-dioxins typically proceeds via elimination or cyclization strategies. Two primary routes are viable for the hydroxymethyl derivative.
Route A: Elimination from 2,3-Dichlorodioxane (Classic Approach)
This method constructs the double bond from a saturated precursor.[1]
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Chlorination: 2-Hydroxymethyl-1,4-dioxane is treated with SO₂Cl₂ to generate the 2,3-dichloro intermediate.
-
Elimination: Base-promoted dehydrohalogenation (using Et₃N or DBU) yields the dihydro-1,4-dioxin ring.
-
Hydrolysis: Careful hydrolysis of the side chain (if protected) reveals the alcohol.[1]
Route B: Cyclization of Ethylene Glycol with -Halo- -Keto Esters
A more convergent approach involves forming the ring and functionality simultaneously.
-
Condensation: Ethylene glycol reacts with ethyl 3-bromo-2-oxopropanoate (or equivalent) under acid catalysis to form the acetal/ketal.
-
Cyclization/Elimination: Intramolecular displacement and subsequent elimination.[1]
-
Reduction: The resulting ester (Ethyl 5,6-dihydro-1,4-dioxin-2-carboxylate) is reduced with LiAlH₄ or DIBAL-H to the target alcohol.
Critical Control Point: The reduction step must be performed at low temperature (-78 °C to 0 °C) to avoid reducing the electron-rich double bond or opening the ring.
Visualization: Synthetic Pathways
[1]
Chemical Reactivity & Mechanistic Insights[10][11]
The reactivity of 5,6-dihydro-1,4-dioxin-2-ylmethanol is defined by the tension between the stability of the cyclic ether and the lability of the enol ether double bond.
Acid-Catalyzed Hydrolysis (Ring Opening)
The most critical property is its sensitivity to aqueous acid. The vinyl ether moiety is rapidly protonated at C3 (the
-
Mechanism: Protonation
Hydration Hemiacetal collapse.[1] -
Product: Typically yields
-hydroxy-ketones or complex oligomers depending on conditions. -
Application: This feature allows the molecule to act as a "masked" hydroxy-ketone in prodrug design.
Oxidation (Alcohol Focus)
The primary alcohol can be oxidized to the corresponding aldehyde (5,6-dihydro-1,4-dioxin-2-carbaldehyde) or carboxylic acid.
-
Reagents: MnO₂ (mild, preserves double bond) or Swern oxidation.[1]
-
Avoid: Strong acidic oxidants (Jones reagent) which will destroy the ring.[1]
Polymerization (Vinyl Ether Focus)
Like its thiophene analogue (EDOT-MeOH), this molecule can undergo cationic polymerization.[1]
-
Initiators: Lewis acids (BF₃[1]·OEt₂).
-
Result: Poly(vinyl ether) backbone with pendant hydroxymethyl-dioxane rings. These polymers are of interest for hydrogels and surface coatings due to their hydrophilicity.[1]
Visualization: Reactivity Flowchart
[1]
Handling & Safety Protocols
Given the enol ether functionality, specific handling protocols are required to maintain purity and safety.[1]
Stability Protocol
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pH Control: Strictly avoid acidic glassware or solvents.[1] Trace acid on silica gel can catalyze polymerization or decomposition during purification.[1]
-
Tip: Pre-treat silica gel with 1% Triethylamine (Et₃N) before chromatography.[1]
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20 °C. The compound is prone to autoxidation at the allylic position over time.[1]
-
Quenching: When working up reactions, always use basic quench solutions (sat. NaHCO₃) to neutralize any generated acid immediately.[1]
Safety Data (Inferred)
-
Signal Word: Warning.
-
Hazards: Likely causes skin and eye irritation (H315, H319).[1] Potential for peroxide formation upon prolonged exposure to air (similar to other ethers).[1]
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Work in a fume hood.
References
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Synthesis of Dihydro-1,4-dioxins
-
Related Naphtho-fused Analogues
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General Reactivity of Cyclic Enol Ethers
-
Polymerization of Dioxin Derivatives
Sources
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. 146796-02-3 CAS MSDS (HYDROXYMETHYL EDOT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | C6H12O4 | CID 14275539 - PubChem [pubchem.ncbi.nlm.nih.gov]
